N-[3-(5-bromo-1H-indol-1-yl)propanoyl]-beta-alanine
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Overview
Description
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]-beta-alanine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(5-bromo-1H-indol-1-yl)propanoyl]-beta-alanine typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Acylation: The brominated indole is then acylated with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like pyridine.
Coupling with Beta-Alanine: The acylated product is coupled with beta-alanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of oxindole derivatives.
Reduction: The brominated indole can be reduced to the corresponding indole using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine (TEA) or sodium hydride (NaH).
Major Products:
Oxidation: Oxindole derivatives.
Reduction: De-brominated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.
Mechanism of Action
The mechanism of action of N-[3-(5-bromo-1H-indol-1-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The indole moiety can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
5-Bromoindole: A simpler brominated indole derivative with similar reactivity.
N-(1H-Indol-3-yl)propanamide: A non-brominated analog with different biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness: N-[3-(5-bromo-1H-indol-1-yl)propanoyl]-beta-alanine is unique due to its specific structure, combining a brominated indole with a beta-alanine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15BrN2O3 |
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Molecular Weight |
339.18 g/mol |
IUPAC Name |
3-[3-(5-bromoindol-1-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C14H15BrN2O3/c15-11-1-2-12-10(9-11)4-7-17(12)8-5-13(18)16-6-3-14(19)20/h1-2,4,7,9H,3,5-6,8H2,(H,16,18)(H,19,20) |
InChI Key |
DXKGOGOXFRFFGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCCC(=O)O)C=C1Br |
Origin of Product |
United States |
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